4-Chloro-2-hydroxybenzamide
Overview
Description
4-Chloro-2-hydroxybenzamide is an organic compound with the molecular formula C7H6ClNO2 It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the fourth position and a hydroxyl group at the second position
Mechanism of Action
Target of Action
4-Chloro-2-hydroxybenzamide is a derivative of niclosamide, an anthelmintic drug .
Mode of Action
The mode of action of this compound is likely similar to that of niclosamide. Niclosamide works by killing tapeworms on contact . It is believed to uncouple the electron transport chain from ATP synthase, disrupting the creation of adenosine tri-phosphate (ATP), an essential molecule that supplies energy for metabolism . This disruption leads to the death of the tapeworms .
Biochemical Pathways
It’s known that niclosamide and its derivatives can down-regulate multiple pro-survival signaling pathways including wnt/β-catenin, pi3k/akt, mapk/erk, and stat3 . These pathways are crucial for cell survival and proliferation, so their inhibition can lead to reduced cell viability and potentially cell death .
Pharmacokinetics
It’s known that niclosamide has poor oral bioavailability, which limits its application . Future studies are needed to determine the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
It’s known that niclosamide and its derivatives can induce cytotoxicity in human glioblastoma u-87 mg cells . This cytotoxicity corresponds with increased protein ubiquitination, ER stress, and autophagy . These effects can lead to cell death and potentially have anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Chloro-2-hydroxybenzamide involves the reaction of 4-chloro-2-methoxybenzamide with boron tribromide (BBr3) in dichloromethane. The reaction mixture is cooled to -78°C and then allowed to stir at room temperature for 2 hours .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient cooling systems and controlled reaction environments ensures the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-hydroxybenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Strong nucleophiles such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
4-Chloro-2-hydroxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, including antifungal agents.
Material Science: It is used in the development of polymers and other advanced materials.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxyl group.
2-Hydroxybenzamide: Lacks the chlorine substitution.
4-Chlorobenzamide: Lacks the hydroxyl substitution.
Uniqueness
4-Chloro-2-hydroxybenzamide is unique due to the presence of both chlorine and hydroxyl groups on the benzene ring. This dual substitution allows for a diverse range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
4-chloro-2-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3,10H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRFMWBOQWRGFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90547752 | |
Record name | 4-Chloro-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90547752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37893-37-1 | |
Record name | 4-Chloro-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90547752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-hydroxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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